molecular formula C8H16ClNO2 B6602839 1-methylazepane-3-carboxylic acid hydrochloride CAS No. 2060044-21-3

1-methylazepane-3-carboxylic acid hydrochloride

Cat. No. B6602839
CAS RN: 2060044-21-3
M. Wt: 193.67 g/mol
InChI Key: BMZWUZGPFFGXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylazepane-3-carboxylic acid hydrochloride is an organic compound that is widely used in various scientific research applications. It is commonly referred to as MACH. It is a white crystalline powder and is soluble in water. The compound has a molecular weight of 197.65 g/mol and an empirical formula of C7H11ClO2. It has a melting point of 156-158°C and a boiling point of 210°C. MACH can be synthesized through a variety of methods, including the reaction of ethyl acetoacetate and 1-chloro-2-propyl acetate, as well as the reaction of ethyl acetoacetate and 1-chloro-2-methylpropane.

Scientific Research Applications

MACH is widely used in various scientific research applications. It is commonly used in the synthesis of pharmaceuticals, such as anti-inflammatory agents and anticonvulsants. In addition, it is used in the synthesis of organic compounds, such as polymers and surfactants. It is also used in the synthesis of dyes and pigments. MACH is also used as a catalyst in various organic reactions, such as the esterification of carboxylic acids.

Mechanism of Action

MACH is an organic compound that acts as a catalyst in various organic reactions. It catalyzes the esterification of carboxylic acids by forming an intermediate complex with the carboxylic acid, which then undergoes a series of reactions to form the ester. MACH also acts as a nucleophile, which helps to promote the formation of a new bond between the nucleophile and the electrophile.
Biochemical and Physiological Effects
MACH has been studied for its biochemical and physiological effects. It has been found to have anticonvulsant activity and to possess anti-inflammatory properties. In addition, MACH has been found to have neuroprotective and neuroregenerative effects. It has also been found to possess antinociceptive activity, which is the ability to reduce the perception of pain.

Advantages and Limitations for Lab Experiments

MACH has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound and is readily available in most chemical supply stores. Another advantage is that it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, one limitation is that it can be toxic if handled improperly and can cause eye and skin irritation.

Future Directions

There are a number of potential future directions for research involving MACH. One potential direction is to explore its potential use in the synthesis of new pharmaceuticals and organic compounds. Another potential direction is to investigate its potential use in the synthesis of new dyes and pigments. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its use as an anti-inflammatory agent or anticonvulsant. Finally, further research could be conducted to explore its potential neuroprotective and neuroregenerative effects.

Synthesis Methods

MACH can be synthesized through a variety of methods. The most common method is the reaction of ethyl acetoacetate and 1-chloro-2-propyl acetate. This reaction is conducted in an aqueous medium at a temperature of 80-90°C. The reaction yields a white crystalline product, which is then recrystallized from methanol. Another method for synthesizing MACH is the reaction of ethyl acetoacetate and 1-chloro-2-methylpropane. This reaction is conducted in an aqueous medium at a temperature of 80-90°C. The reaction yields a white crystalline product, which is then recrystallized from methanol.

properties

IUPAC Name

1-methylazepane-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-9-5-3-2-4-7(6-9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZWUZGPFFGXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC(C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylazepane-3-carboxylic acid hydrochloride

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